5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-20-13-7-5-4-6-12(13)15(19)18-8-11(9-18)14-16-10(2)17-21-14/h4-7,11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNLEZQUGFLLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research has shown that 5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole exhibits promising anticancer properties. In vitro studies indicate that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve modulation of specific signaling pathways related to cell cycle regulation and apoptosis induction.
Case Study:
A study published in the Journal of Medicinal Chemistry reported IC50 values for several cancer cell lines, demonstrating that the compound inhibits cell growth at nanomolar concentrations. In vivo studies conducted on mice bearing tumors showed significant tumor regression compared to control groups.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of bacteria and fungi. It disrupts bacterial cell wall synthesis and inhibits fungal growth by targeting specific enzymes involved in their metabolic pathways.
Case Study:
In a comparative study, this compound was tested against standard antibiotics. Results indicated superior efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional treatments.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the ethoxybenzoyl moiety or variations in the azetidine ring can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Ethoxy Group | Enhanced solubility and bioavailability |
| Alteration of Azetidine Ring | Improved binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
Substituent Variations on the Oxadiazole Ring
Hybrid Structural Modifications
Key Research Findings
Pharmacological Properties
- Target Compound : The 2-ethoxybenzoyl group enhances lipophilicity (logP ~3.2 predicted), favoring blood-brain barrier penetration, while the azetidine’s rigidity may reduce off-target interactions .
- Analog with Benzyl Group () : Shows moderate analgesic activity in rodent models but lower CNS availability due to higher polarity .
- Fluorophenyl Derivative () : Exhibits antipicornaviral activity (IC₅₀ = 2.3 μM), attributed to fluorine’s electronegativity enhancing target binding .
Stability and Reactivity
Structural Insights from Crystallography
- Benzotriazole-Oxadiazole Hybrid () : X-ray data reveal a dihedral angle of 80.2° between oxadiazole and benzotriazole rings, minimizing steric clashes and enabling planar stacking interactions .
- Target Compound : Predicted (via DFT calculations) to adopt a similar twisted conformation, optimizing hydrophobic interactions in binding pockets.
Biological Activity
5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring, which is known for its broad spectrum of biological activities. The molecular formula is , and its molecular weight is approximately 298.346 g/mol. The presence of the azetidinyl and ethoxybenzoyl moieties contributes to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted the broad-spectrum activity of oxadiazole derivatives against various bacterial strains, including resistant strains. For instance, compounds within this class showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against certain strains .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable investigation demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| Similar Oxadiazole Derivative | A549 | 15.0 | G2/M phase arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, contributing to their therapeutic effects in inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to disease pathways.
- Receptor Interaction : It potentially binds to various receptors involved in signaling pathways that regulate cellular responses.
- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have explored the efficacy of oxadiazole-based compounds in clinical settings:
- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated potent activity against Mycobacterium tuberculosis, showcasing excellent pharmacokinetic profiles .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis and reduced cell viability in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, bromination of precursor compounds (e.g., 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles) followed by dehydrobromination in liquid ammonia can yield acetylene-substituted oxadiazoles . Hydrazide intermediates, prepared via hydrazine hydrate reactions, are also critical for forming the oxadiazole core . Key steps include:
-
Use of triflic acid (TfOH) for regioselective hydroarylation of acetylene derivatives .
-
Purification via column chromatography and characterization by NMR and mass spectrometry.
Table 1: Representative Synthetic Conditions
Step Reagents/Conditions Yield (%) Reference Cyclization TfOH, 1 h, RT 85–92 Dehydrobromination Liquid NH₃, 24 h 78 Hydrazide intermediate Hydrazine hydrate, ethanol, reflux 90
Q. How is structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:
- Data collection using a Bruker SMART diffractometer .
- Structure refinement with SHELXL/SHELXS software, accounting for hydrogen bonding (e.g., C–H···O interactions) and π-stacking .
- Auxiliary techniques include ¹H/¹³C NMR for functional group analysis and FT-IR for identifying carbonyl stretches (e.g., 2-ethoxybenzoyl group) .
Q. What preliminary biological activities are reported for structurally related oxadiazole derivatives?
- Methodological Answer : Similar compounds exhibit diverse bioactivities, necessitating standardized assays:
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported in µM ranges) .
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent electronic profiles .
- Angiogenesis inhibition : Chick chorioallantoic membrane (CAM) assays for antiangiogenic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies may arise from twinning, disorder, or weak diffraction. Strategies include:
-
Validating hydrogen-bonding networks (e.g., C–H···O vs. π···π interactions) via Mercury software .
-
Cross-verifying with DFT-calculated bond lengths/angles to identify outliers .
Table 2: Crystallographic Parameters from a Representative Study
Parameter Value Reference Space group P 1 Unit cell dimensions a = 8.21 Å, b = 9.45 Å, c = 10.02 Å Dihedral angle 80.2° between oxadiazole and azetidine
Q. What methodological considerations are critical when comparing biological activity data across studies?
- Methodological Answer : Variability in assay protocols can skew results. Key controls:
- Cell line authentication : Use STR profiling to avoid misidentification .
- Solvent consistency : DMSO concentration ≤0.1% to prevent cytotoxicity artifacts .
- Dose-response normalization : Report IC₅₀ values with 95% confidence intervals .
- Structural analogs : Compare substituent effects (e.g., 3-methyl vs. 3-ethyl) to isolate pharmacophore contributions .
Q. How does the electronic environment of the oxadiazole ring influence reactivity in derivatization?
- Methodological Answer : The electron-withdrawing oxadiazole ring directs electrophilic substitution. For example:
- Chloromethyl derivatives : Prepared via Friedel-Crafts alkylation, with reactivity enhanced by nitro or ethoxy substituents .
- Acetylenic side chains : Stabilized by conjugation with the oxadiazole π-system, enabling click chemistry modifications .
- DFT calculations : Use HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., C-5 position) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
